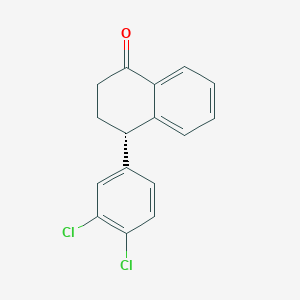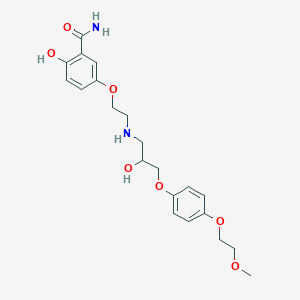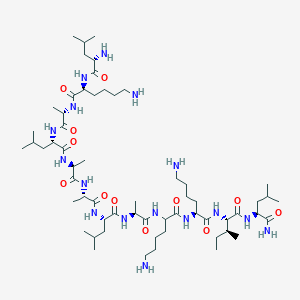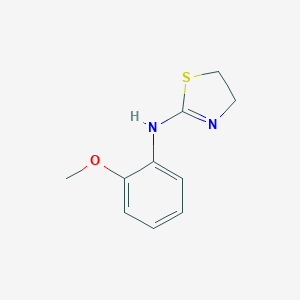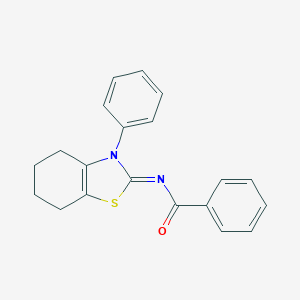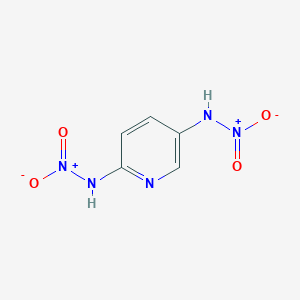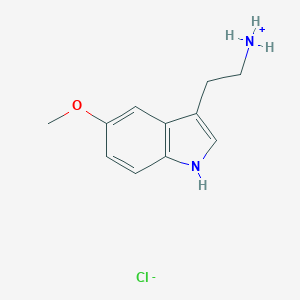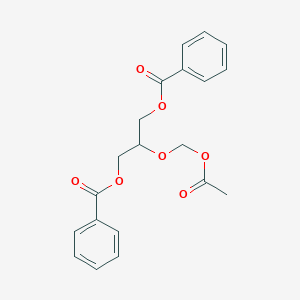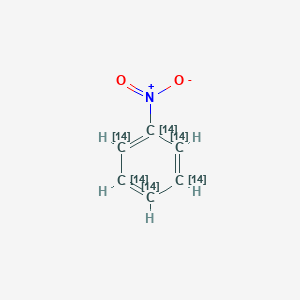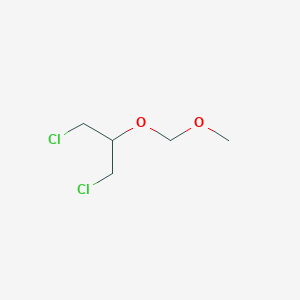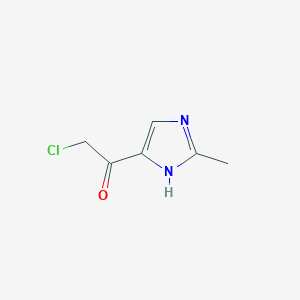
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor and is soluble in water, ethanol, and ether. Formamide is a versatile solvent that has a wide range of applications, including in the synthesis of organic compounds, DNA sequencing, and RNA structure analysis.
Mecanismo De Acción
Formamide acts as a denaturant by disrupting the hydrogen bonds that hold the nucleic acid strands together. This causes the nucleic acids to denature or unravel, allowing them to be separated based on their size and charge. Formamide can also disrupt the hydrogen bonds that hold proteins together, causing them to denature.
Efectos Bioquímicos Y Fisiológicos
Formamide is toxic and can cause skin irritation, respiratory problems, and reproductive toxicity. It can also cause DNA damage and mutations. Exposure to formamide should be minimized, and proper safety precautions should be taken when handling it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formamide has several advantages as a solvent, including its ability to dissolve a wide range of organic compounds and its low toxicity. However, it also has several limitations, including its high cost, its tendency to evaporate quickly, and its potential to cause DNA damage and mutations.
Direcciones Futuras
There are several future directions for research involving formamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of safer alternatives to formamide that have similar solvent properties. Additionally, there is a need for further research on the potential health effects of formamide exposure and ways to minimize exposure in the laboratory.
Métodos De Síntesis
Formamide can be synthesized through the reaction of formic acid and ammonia. The reaction produces formamide and water as by-products. The reaction can be carried out at room temperature and atmospheric pressure. The purity of the formamide can be improved through distillation.
Aplicaciones Científicas De Investigación
Formamide is widely used in scientific research due to its ability to dissolve a wide range of organic compounds. It is used in the synthesis of organic compounds, such as peptides, nucleotides, and polymers. Formamide is also used in DNA sequencing and RNA structure analysis. It is used as a denaturant in gel electrophoresis to separate nucleic acids based on their size and charge.
Propiedades
Número CAS |
100047-65-2 |
|---|---|
Nombre del producto |
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
N-(2-oxo-1H-pyridin-3-yl)formamide |
InChI |
InChI=1S/C6H6N2O2/c9-4-8-5-2-1-3-7-6(5)10/h1-4H,(H,7,10)(H,8,9) |
Clave InChI |
MDJJGSQHRWJXSN-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)NC=O |
SMILES canónico |
C1=CNC(=O)C(=C1)NC=O |
Sinónimos |
Formamide, N-(2-hydroxy-3-pyridyl)- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



